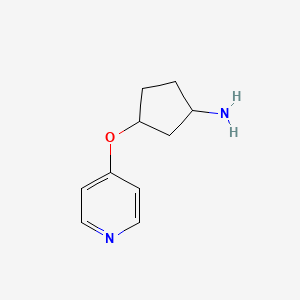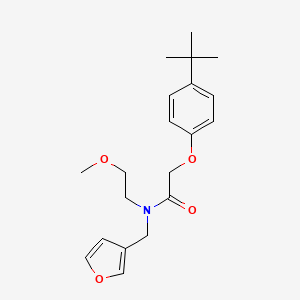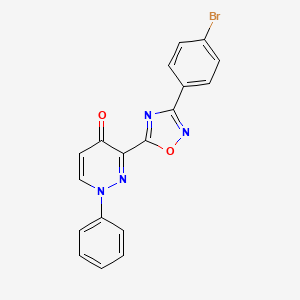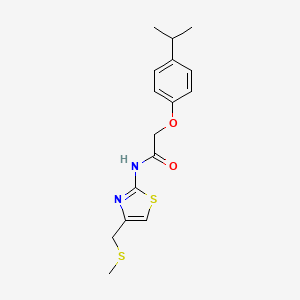![molecular formula C23H23FN4O4S B2978281 7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-76-4](/img/no-structure.png)
7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C23H23FN4O4S and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activity
- A series of compounds related to the queried chemical structure have shown significant antiproliferative activities against human lung tumor cell lines. Specifically, compounds incorporating fluoroquinolone with oxadiazole structures demonstrated notable efficacy in vitro (Shaharyar, Ali, & Abdullah, 2007).
Anti-Inflammatory and Immunomodulatory Effects
- Synthesized 6-fluoro-7-(1-piperazino)quinazolines, structurally similar to the queried compound, showed dual-action as inhibitors of TNF-α production and T cell proliferation. One compound, in particular, demonstrated anti-inflammatory effects in rat models of adjuvant arthritis and inhibited LPS-induced TNF-α production (Tobe et al., 2003).
Antimicrobial and Antibacterial Properties
- Compounds with a structure similar to the queried compound, especially those incorporating penicillanic or cephalosporanic acid moieties, exhibited good to moderate antimicrobial activity against various microorganisms. Some also showed antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Development of Antimalarial Agents
- Research focused on developing quality control methods for compounds structurally related to the queried chemical, specifically targeting their potential as antimalarial agents. This included methods like infrared and ultraviolet spectroscopy, liquid chromatography, and potentiometric titration (Danylchenko et al., 2018).
In Vitro Anticancer Activity
- Certain fluoroquinolone derivatives, structurally related to the queried compound, have shown significant anticancer activity in vitro against specific cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Cao Tie-yao, 2012).
Antibacterial and Antifungal Activities
- Synthesized derivatives of sparfloxacin, structurally related to the queried chemical, have shown notable antibacterial and antimycobacterial activities. This indicates their potential as effective agents in combating various bacterial and mycobacterial infections (Gurunani et al., 2022).
Insecticidal Efficacy
- Novel bis quinazolinone derivatives, sharing structural similarities with the queried compound, have been synthesized and evaluated for their insecticidal efficacy. This suggests a potential application in pest control strategies (El-Shahawi et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorophenylpiperazine with 4-oxobutyl isothiocyanate to form the intermediate, which is then reacted with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one to yield the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "4-oxobutyl isothiocyanate", "6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with 4-oxobutyl isothiocyanate in the presence of a base such as triethylamine to form the intermediate.", "Step 2: Reaction of the intermediate with 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one in the presence of a catalyst such as palladium on carbon and a base such as potassium carbonate to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS番号 |
688054-76-4 |
分子式 |
C23H23FN4O4S |
分子量 |
470.52 |
IUPAC名 |
7-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H23FN4O4S/c24-15-3-5-16(6-4-15)26-8-10-27(11-9-26)21(29)2-1-7-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h3-6,12-13H,1-2,7-11,14H2,(H,25,33) |
InChIキー |
PXVUUZZYTMXMIE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2978201.png)
![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)
![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)

![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2978215.png)


![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2978219.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2978220.png)